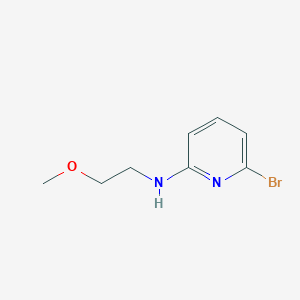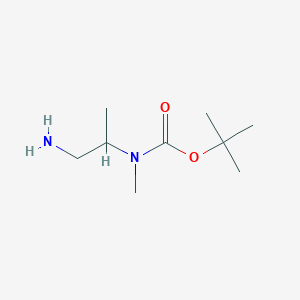![molecular formula C10H16O2 B1444003 Spiro[3.5]nonane-2-carboxylic acid CAS No. 92015-84-4](/img/structure/B1444003.png)
Spiro[3.5]nonane-2-carboxylic acid
Vue d'ensemble
Description
Spiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of spiro-heterocycles, similar to this compound, has been achieved using free radical chemistry . A variety of heterospiro[m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) . This indicates the presence of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a melting point of 21-22 degrees Celsius . It is a liquid at room temperature and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Anticonvulsant Evaluation
Spiro[3.5]nonane-2-carboxylic acid and its analogues have been evaluated for their potential anticonvulsant activities. One study found that certain analogues of this compound, particularly spiro[4.6]undecane-2-carboxylic acid, showed promising results in pentylenetetrazol and picrotoxin evaluations, although they were not effective against maximal electroshock seizures, bicuculline, or strychnine in mice. This research highlighted the role of the carboxylic acid group in these compounds (Scott et al., 1985).
Chemical Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of this compound and related compounds. For instance, 1-Oxadispiro[2.1.2.2]nonane, a related compound, was examined for transannular ring expansion, leading to the isolation of various hydroxy esters and other derivatives, contributing to our understanding of carbenium ion chemistry of protonated oxiranes (Adam & Crämer, 1987).
Synthesis of Enantiomers
The synthesis of enantiomers of compounds related to this compound has been studied, which is crucial for understanding the stereochemical properties of these molecules. For example, the synthesis of spiro[4.4]nonane-1,6-dione and its conversion to diols and enantiomers via esterification was explored (Gerlach & Müller, 1972).
Pharmaceutical Applications
This compound derivatives have been synthesized for potential pharmaceutical applications. The exploration of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane(nonane)-3,4-dicarboxylic acids, for example, indicated their potential neurotropic activity, inhibiting serotonin deamination and potentiating the effects of tryptamine (Grigoryan, Pogosyan & Sukasyan, 2007).
Energetic Material Research
Research on energetic materials has included this compound derivatives. A study explored energetic materials based on the spiro[4.4]nonane system for use in binders, contributing to the development of new energetic materials (Storey, Willer & Campbell, 2011).
Safety and Hazards
Orientations Futures
The future directions for Spiro[3.5]nonane-2-carboxylic acid and similar compounds could involve further exploration of their synthesis using free radical chemistry . This could lead to the development of new methodologies for the synthesis of different sugar derivatives such as C-glycosides, C-ketosides, and polyhydroxylated carbocycles .
Propriétés
IUPAC Name |
spiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIIAGNMRDTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92015-84-4 | |
| Record name | spiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)

![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)


![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)


